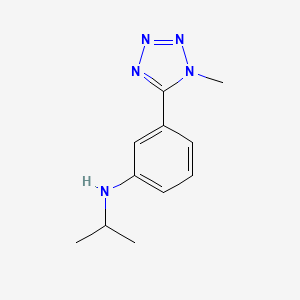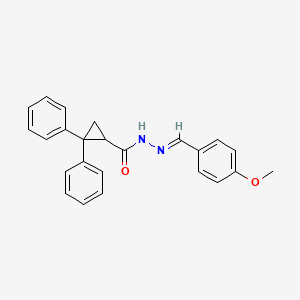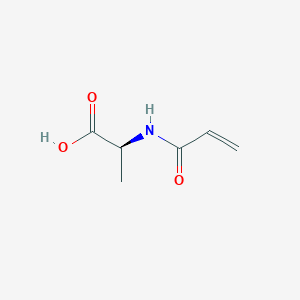
N-(4-iodophenyl)-1-methyl-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-iodophenyl)-1-methyl-1H-pyrrole-2-carboxamide: is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a pyrrole ring substituted with a carboxamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-iodophenyl)-1-methyl-1H-pyrrole-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodoaniline and 1-methyl-1H-pyrrole-2-carboxylic acid.
Coupling Reaction: The 4-iodoaniline is coupled with 1-methyl-1H-pyrrole-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature for several hours.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ alternative coupling reagents and catalysts to optimize the reaction conditions and reduce costs.
化学反応の分析
Types of Reactions: N-(4-iodophenyl)-1-methyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups through reactions such as the Suzuki-Miyaura cross-coupling reaction.
Oxidation and Reduction Reactions: The pyrrole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Amide Bond Formation: The carboxamide group can participate in amide bond formation with other amines or carboxylic acids.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: This reaction typically uses palladium catalysts and boronic acids as reagents under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substituted Phenyl Derivatives: Products with various functional groups replacing the iodine atom.
Oxidized or Reduced Pyrrole Derivatives: Compounds with modified pyrrole rings.
Amide Derivatives: New amide compounds formed through reactions with other amines or carboxylic acids.
科学的研究の応用
N-(4-iodophenyl)-1-methyl-1H-pyrrole-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as optoelectronic materials.
作用機序
The mechanism of action of N-(4-iodophenyl)-1-methyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The iodine atom and the pyrrole ring play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
- N-(4-bromophenyl)-1-methyl-1H-pyrrole-2-carboxamide
- N-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carboxamide
- N-(4-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxamide
Comparison:
- Uniqueness: The presence of the iodine atom in N-(4-iodophenyl)-1-methyl-1H-pyrrole-2-carboxamide imparts unique reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs.
- Reactivity: The iodine atom is more reactive in substitution reactions, making it a versatile intermediate for further chemical modifications.
- Biological Activity: The biological properties of the compound may vary significantly due to the different halogen atoms, with iodine often providing enhanced activity due to its larger size and higher polarizability.
特性
分子式 |
C12H11IN2O |
|---|---|
分子量 |
326.13 g/mol |
IUPAC名 |
N-(4-iodophenyl)-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C12H11IN2O/c1-15-8-2-3-11(15)12(16)14-10-6-4-9(13)5-7-10/h2-8H,1H3,(H,14,16) |
InChIキー |
CHHBZWAYONWCJK-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC=C1C(=O)NC2=CC=C(C=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(R)-7-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B14909738.png)
![1-(Pyrrolidin-1-yl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethan-1-one](/img/structure/B14909739.png)




